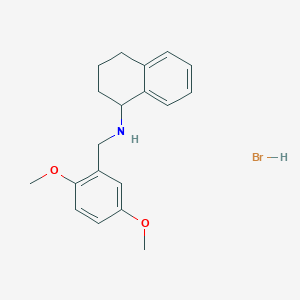

![molecular formula C15H26BrNO2 B6352090 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95% CAS No. 1609404-31-0](/img/structure/B6352090.png)

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

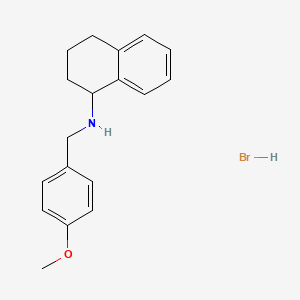

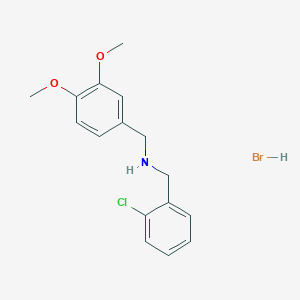

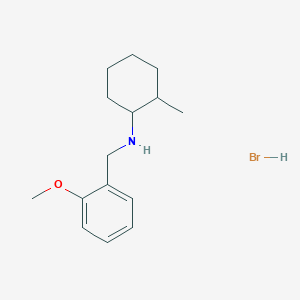

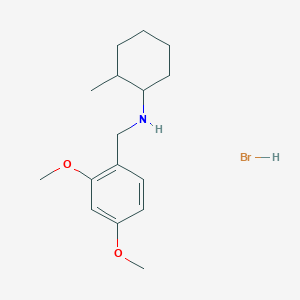

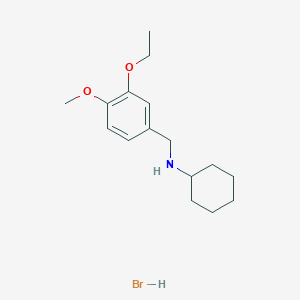

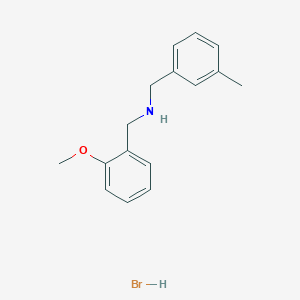

“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is a chemical compound with a molecular weight of 332.28 . It has a linear formula of C15 H25 N O2 . Br H . The compound is solid in physical form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is 1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide” is a solid compound stored at room temperature . It has a molecular weight of 332.28 and a linear formula of C15 H25 N O2 . Br H .Scientific Research Applications

Laser Active Compounds : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide derivatives have been used in the synthesis of laser active cyanopyrromethene-BF2 complexes (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).

Antirheumatic Drug Metabolites : This compound has been studied in relation to the synthesis and activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a disease-modifying antirheumatic drug (Baba, Makino, Ohta, & Sohda, 1998).

Synthesis of Conformationally Restricted Dopamine Analogues : The compound is involved in the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Pesticide Interaction and Residue Formation : It has been studied in the context of the interaction of herbicides like N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, leading to the formation of unexpected residues (Bartha, 1969).

Synthesis of Hypnotic Agents : Derivatives of N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide have been synthesized and evaluated for their potential as hypnotic agents (Ergenç, Çapan, Günay, Oezkirimli, Güngör, Özbey, & Kendi, 1999).

Antiulcer Activities : This compound has been used in the synthesis of derivatives with significant antiulcer activities (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).

Synthesis Technology Development : A new synthesis technology for N-[2(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide was designed, showcasing its potential for large-scale industrial production (Lan-xiang, 2011).

Bromophenol Derivatives for Disease Treatment : The compound has been involved in the synthesis of bromophenol derivatives effective as inhibitors of enzymes like carbonic anhydrase, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Laccase-Mediated Antioxidant Production : The compound has been studied in the laccase-mediated oxidation of 2,6-dimethoxyphenol for producing compounds with higher antioxidant capacity (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Ischemia/Reperfusion-Induced Cardiac Dysfunction Protection : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide derivatives have been evaluated for their protective effects against ischemia/reperfusion-induced cardiac dysfunction (Mandal, Kutala, Khan, Mohan, Varadharaj, Sridhar, Carnes, Kálai, Hideg, & Kuppusamy, 2007).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]pentan-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-10-9-12-7-8-14(17-3)15(11-12)18-4;/h7-8,11,13,16H,5-6,9-10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWTWCAIRJSJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCCC1=CC(=C(C=C1)OC)OC.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)